

2,6-Dichloropyridine-3-boronic acid pinacol ester chemical properties.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Dichloropyridine-3-boronic acid pinacol ester

Cat. No.: B1418043

[Get Quote](#)

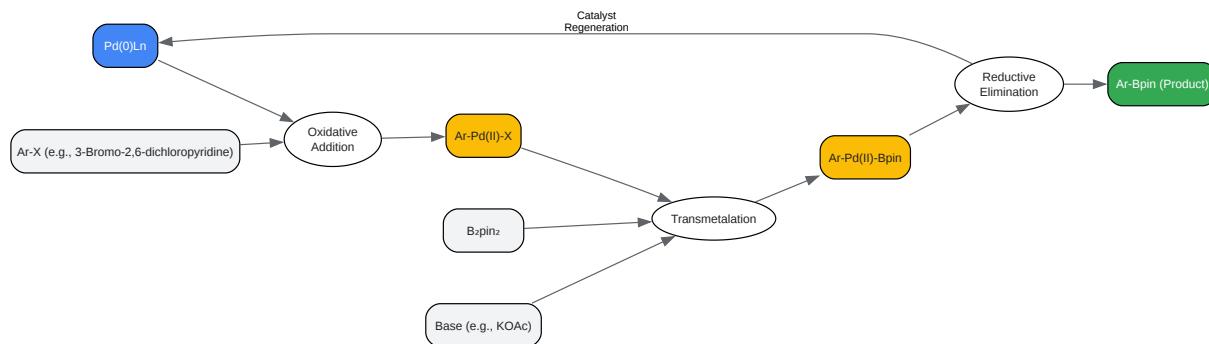
An In-Depth Technical Guide to **2,6-Dichloropyridine-3-boronic acid pinacol ester**: Properties, Synthesis, and Applications

Introduction

In the landscape of modern synthetic chemistry, heterocyclic building blocks are indispensable tools for the construction of complex molecular architectures. Among these, pyridine-based reagents are of paramount importance due to their prevalence in pharmaceuticals, agrochemicals, and materials science. **2,6-Dichloropyridine-3-boronic acid pinacol ester** emerges as a particularly valuable intermediate. Its structure is strategically adorned with three distinct reactive sites: a boronic ester at the 3-position, and two chloro-substituents at the 2- and 6-positions. This trifunctional nature allows for programmed, sequential cross-coupling reactions, offering chemists precise control over the introduction of diverse substituents. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and core applications, with a focus on the mechanistic rationale behind its use in palladium-catalyzed cross-coupling.

Core Physicochemical Properties

2,6-Dichloropyridine-3-boronic acid pinacol ester is typically a white to off-white solid under standard conditions.^[1] Its stability is characteristic of pinacol boronic esters, which are generally more robust towards air and moisture compared to their corresponding boronic acids,


facilitating easier handling and storage.[2] For long-term integrity, storage at refrigerated temperatures (2-8°C) in a dry environment is recommended.

Property	Value	Reference
CAS Number	1073371-78-4	[3][4][5]
Molecular Formula	C ₁₁ H ₁₄ BCl ₂ NO ₂	[3]
Molecular Weight	273.95 g/mol	[3]
Appearance	White to beige solid/powder	[1]
Melting Point	51-53 °C	[3]
Boiling Point	360.3 ± 42.0 °C (Predicted)	[3]
Density	1.24 ± 0.1 g/cm ³ (Predicted)	[3]
Flash Point	171.7 °C	[3]

Synthesis via Miyaura Borylation

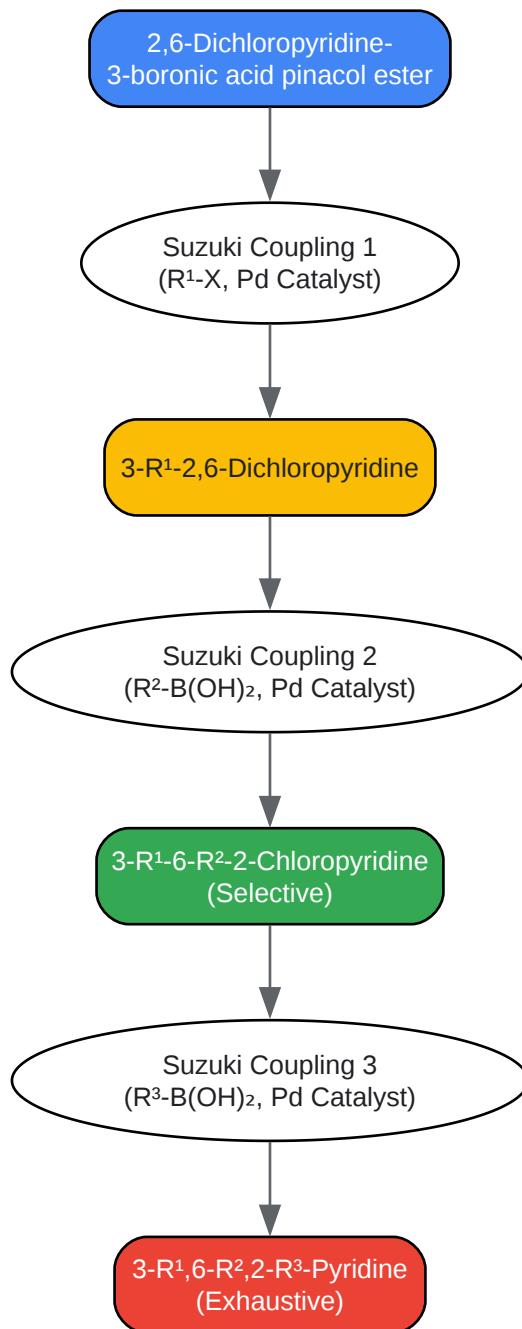
The most common and efficient method for synthesizing aryl and heteroaryl boronic esters is the Palladium-catalyzed Miyaura Borylation reaction. This process involves the cross-coupling of a halide (or triflate) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[2] For the synthesis of **2,6-Dichloropyridine-3-boronic acid pinacol ester**, the logical precursor is 3-bromo-2,6-dichloropyridine.

The catalytic cycle, shown below, is a cornerstone of modern C-B bond formation.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle for the Miyaura Borylation reaction.

Experimental Protocol: Synthesis of 2,6-Dichloropyridine-3-boronic acid pinacol ester


This protocol is a representative procedure based on established Miyaura borylation methodologies.[\[2\]](#)

- **Reactor Setup:** To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-2,6-dichloropyridine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (KOAc, 3.0 equiv).
 - **Causality:** An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Potassium acetate acts as a mild base, which is crucial for the transmetalation step without promoting premature Suzuki coupling side reactions.[\[2\]](#)
- **Catalyst Addition:** Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (**Pd(dppf)Cl₂**) (0.03 equiv) to the flask.

- Causality: $\text{Pd}(\text{dppf})\text{Cl}_2$ is a robust and highly effective pre-catalyst for cross-coupling reactions. The dppf ligand provides the right balance of steric bulk and electron-donating properties to stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination.
- Solvent Addition: Add anhydrous 1,4-dioxane via cannula. The typical concentration is 0.1-0.5 M with respect to the starting halide.
- Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
- Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
- Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure **2,6-Dichloropyridine-3-boronic acid pinacol ester**.

Reactivity and Strategic Applications in Sequential Cross-Coupling

The primary utility of this reagent lies in its capacity for sequential Suzuki-Miyaura reactions. A synthetic chemist can first perform a coupling reaction at the C3-B(pin) position, leveraging the well-established reactivity of boronic esters. The resulting product, a 3-substituted-2,6-dichloropyridine, retains two reactive chloro-groups that can be further functionalized in subsequent steps. This strategy is highly valuable for building molecular complexity in a controlled manner.^{[6][7][8]}

[Click to download full resolution via product page](#)

Caption: Workflow for sequential functionalization.

Protocol 1: Suzuki-Miyaura Coupling at the C3-Position

This protocol describes the reaction of the boronic ester with a generic aryl bromide.

- Reactor Setup: In a flask under an inert atmosphere, combine **2,6-Dichloropyridine-3-boronic acid pinacol ester** (1.2 equiv), the desired aryl bromide (1.0 equiv), and a base such as potassium carbonate (K_2CO_3) or cesium carbonate (Cs_2CO_3) (2.0-3.0 equiv).
- Catalyst Addition: Add a palladium catalyst, such as $Pd(dppf)Cl_2$ (0.02-0.05 equiv) or Tetrakis(triphenylphosphine)palladium(0) ($Pd(PPh_3)_4$) (0.05 equiv).
 - Causality: The choice of base and catalyst is interdependent. Carbonates are effective bases for activating the boronic ester for transmetalation. $Pd(dppf)Cl_2$ is often preferred for its air stability and effectiveness with a broad range of substrates.
- Solvent System: Add a solvent mixture, typically a combination of an organic solvent like 1,4-dioxane, toluene, or DME, and an aqueous solution of the base (e.g., 2M K_2CO_3). A common ratio is 3:1 or 4:1 organic to aqueous.
- Reaction: Heat the mixture to 80-110 °C for 4-18 hours, monitoring by an appropriate method (TLC, LC-MS).
- Workup and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash chromatography or recrystallization.

Protocol 2: Selective Mono-Alkylation at a Chloro-Position

Following the initial coupling at C3, the resulting 3-aryl-2,6-dichloropyridine can undergo selective mono-substitution. This requires carefully chosen conditions to differentiate between the two equivalent chloro-groups and prevent over-reaction.^{[6][7]}

- Reactor Setup: To a flask under an inert atmosphere, add the 3-aryl-2,6-dichloropyridine substrate (1.0 equiv), an alkyl pinacol boronic ester (e.g., heptyl boronic pinacol ester, 1.5 equiv), and finely ground potassium phosphate (K_3PO_4) (6.0 equiv).
 - Causality: A strong, non-nucleophilic base like K_3PO_4 is used. The excess of the boronic ester drives the reaction, but the specific ligand/catalyst system is key to achieving selectivity.

- Catalyst System: Add the palladium pre-catalyst $\text{Pd}_2(\text{dba})_3$ ($\text{Tris}(\text{dibenzylideneacetone})\text{dipalladium(0)}$) (0.01 equiv) and the ligand 1,1'-Bis(diphenylphosphino)ferrocene (dpf) or a more specialized ligand like FcPPh_2 (0.06 equiv).[6]
 - Causality: The Laulhé and Roizen study demonstrated that specific ligand systems are crucial for selectively coupling alkyl boronic esters with chloropyridines.[6][7] The ligand's steric and electronic properties control the reactivity of the catalytic species, preventing the second, more difficult coupling event from occurring efficiently under these conditions.
- Solvent System: Add a 2:1 mixture of 1,4-dioxane and water.
- Reaction: Heat the mixture to 100 °C for 18 hours.
- Workup and Purification: Follow a standard aqueous workup and chromatographic purification as described in Protocol 1 to isolate the mono-alkylated product.

Safety and Handling

While **2,6-Dichloropyridine-3-boronic acid pinacol ester** is not classified as acutely toxic, it should be handled with care, following standard laboratory safety procedures. It is categorized as a skin, eye, and potential respiratory irritant.[1]

Hazard Statement	Precautionary Statement	Reference
H315: Causes skin irritation	P280: Wear protective gloves/protective clothing/eye protection.	[1]
H319: Causes serious eye irritation	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[1]
H335: May cause respiratory irritation	P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.	[1]

- Handling: Use in a well-ventilated fume hood. Avoid formation of dust and aerosols. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[\[9\]](#)
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[\[1\]](#)
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[\[9\]](#)

Conclusion

2,6-Dichloropyridine-3-boronic acid pinacol ester is a highly versatile and strategic building block in organic synthesis. Its key value lies not just in the individual reactivity of its boronic ester and chloro-substituents, but in the orchestrated, sequential manner in which these groups can be addressed. By carefully selecting palladium catalysts, ligands, and reaction conditions, chemists can precisely control the installation of multiple, distinct substituents onto the pyridine core. This capability makes it an invaluable tool for creating libraries of complex molecules for drug discovery and for the synthesis of sophisticated materials, underscoring the power of strategic functionalization in modern chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. echemi.com [echemi.com]
- 4. 2,6-Dichloropyridine-3-Boronic Acid Pinacol Ester [cymitquimica.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. file.bldpharm.com [file.bldpharm.com]
- To cite this document: BenchChem. [2,6-Dichloropyridine-3-boronic acid pinacol ester chemical properties.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1418043#2-6-dichloropyridine-3-boronic-acid-pinacol-ester-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com